Talnetant
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVGWDGIJKWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-32-9 | |
| Record name | Talnetant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular and Cellular Pharmacology of Talnetant
Receptor Binding and Selectivity Profile
Talnetant (B1681221) demonstrates high affinity and selectivity for the neurokinin 3 receptor. nih.govmedchemexpress.com
Affinity for Neurokinin 3 Receptors
This compound exhibits high affinity for recombinant human NK3 receptors, with a reported pKi of 8.7. nih.govapexbt.com The Ki value in hNK-3-CHO cells is reported as 1.4 nM. medchemexpress.comapexbt.commedchemexpress.com This indicates a strong binding interaction with the human NK3 receptor.
Selectivity Over Other Neurokinin Receptors (NK1, NK2)
A key characteristic of this compound is its selectivity for the NK3 receptor over the other neurokinin receptors, NK1 and NK2. Studies have shown that this compound is approximately 100-fold more selective for the human NK3 receptor compared to the human NK2 receptor. medchemexpress.comapexbt.commedchemexpress.com It demonstrates no significant affinity for the human NK1 receptor at concentrations up to 100 µM or >10,000 nM. medchemexpress.comapexbt.comcaymanchem.comscientificlabs.co.uk The pKi for NK2 is reported as 6.6 and for NK1 as <4, further highlighting its selectivity profile. nih.govapexbt.com
Here is a table summarizing the binding affinities:
| Receptor | Species | Assay Type | Affinity (Ki/pKi) | Citation |
| NK3 | Human | Recombinant (pKi) | 8.7 | nih.govapexbt.com |
| NK3 | Human | CHO cells (Ki) | 1.4 nM | medchemexpress.comapexbt.commedchemexpress.com |
| NK2 | Human | Recombinant (pKi) | 6.6 | nih.govapexbt.com |
| NK1 | Human | Recombinant (pKi) | <4 | nih.govapexbt.com |
| NK3 | Guinea Pig | Native tissue (pKi) | 8.5 | nih.govapexbt.com |
| NK3 | Human | CHO cells (Ki) | 1.0 nM | researchgate.net |
| NK1 | Human | CHO cells (Ki) | >10,000 nM | researchgate.net |
| NK2 | Human | CHO cells (Ki) | >140 nM | researchgate.net |
Binding to Native Tissue Receptors (e.g., Guinea Pig NK3)
This compound also demonstrates high affinity for native tissue NK3 receptors. In guinea pig brain tissue, this compound displayed high affinity for the NK3 receptor with a pKi of 8.5. nih.govapexbt.com This indicates that its binding properties are consistent across recombinant and native receptor environments, at least in the species studied. Studies in guinea pig brain slices have shown that this compound antagonized neurokinin B (NKB)-induced increases in neuronal firing in the medial habenula and senktide-induced increases in neuronal firing in the substantia nigra pars compacta, suggesting competitive antagonism at native NK3 receptors in these tissues. nih.gov
Agonist Antagonism and Signal Transduction Modulation
This compound functions as a competitive antagonist at the NK3 receptor, modulating downstream signaling pathways. nih.govmedchemexpress.com
Inhibition of Neurokinin B (NKB)-Induced Calcium Mobilization
Neurokinin B (NKB) is a primary endogenous agonist for the NK3 receptor. guidetopharmacology.orgresearchgate.netnih.gov Activation of NK3 receptors by NKB leads to the mobilization of intracellular calcium. nih.govcaymanchem.comguidetopharmacology.orgdoi.org this compound has been shown to competitively antagonize NKB-induced responses in calcium second messenger assay systems. nih.gov Specifically, this compound inhibits calcium mobilization induced by neurokinin B in HEK293 cells expressing human NK3 receptors, with an IC50 of 16.6 nM. caymanchem.com The pA2 value for this antagonism is reported as 8.1. nih.gov
Competitive Antagonism in Second Messenger Systems (e.g., Phosphoinositol)
NK3 receptor activation is coupled to G proteins, primarily Gq/11, which leads to the activation of phospholipase C and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), key second messengers. guidetopharmacology.orgdrugbank.commdpi.comnih.gov this compound competitively antagonizes NKB-induced responses in phosphoinositol second messenger assay systems. nih.gov The pA2 value for this compound in inhibiting phosphoinositol turnover is reported as 7.7. nih.gov this compound (0.1-1 µM) can reduce the accumulation of NKB-induced inositol phosphate (B84403) in U-2OS cells expressing the human NK3 receptor. medchemexpress.cominvivochem.com This further supports its role as a competitive antagonist blocking the downstream signaling cascade initiated by NK3 receptor activation.
Here is a table summarizing the functional antagonism data:
Modulation of Receptor-Mediated Neuronal Firing
This compound, a non-peptide antagonist of the neurokinin-3 (NK₃) receptor, modulates neuronal firing by interfering with the activity of endogenous tachykinins, primarily neurokinin B (NKB), at the NK₃ receptor. wikipedia.orgtocris.com NK₃ receptors are predominantly located in forebrain and basal ganglia structures within the mammalian central nervous system and play a role in modulating monoaminergic neurotransmission. wikipedia.orgtocris.com
Research utilizing guinea pig brain slices, a model system considered to mimic human tachykinin receptor distribution more accurately than rats, has provided detailed insights into this compound's effects on receptor-mediated neuronal firing. wikipedia.orgtocris.com Studies have shown that this compound competitively antagonizes the increase in neuronal firing induced by NK₃ receptor agonists. wikipedia.orgnih.gov
Specifically, in guinea pig brain slices, this compound was found to antagonize the increase in neuronal firing in the medial habenula (mHb) elicited by neurokinin B (NKB). wikipedia.orgnih.gov Similarly, this compound antagonized the increase in neuronal firing in the substantia nigra pars compacta (SNpc) induced by senktide (B1681736), a selective NK₃ receptor agonist. wikipedia.orgnih.gov These antagonistic effects were observed without a diminution of maximal agonist efficacy, supporting a competitive mode of antagonism at native NK₃ receptors in these brain regions. wikipedia.orgnih.gov
Detailed concentration-response studies have quantified the potency of this compound in inhibiting agonist-induced neuronal firing. In the medial habenula, NKB produced a concentration-dependent increase in neuronal firing with an EC₅₀ of 91 nM under control conditions. nih.gov In the presence of 100 nM this compound, the concentration-response curve for NKB was shifted rightward, resulting in an EC₅₀ of 788 nM and an apparent pKʙ for this compound of 7.9. nih.gov In the substantia nigra pars compacta, senktide elicited a concentration-dependent increase in neuronal firing with an EC₅₀ of 26 nM under control conditions. nih.gov In the presence of 100 nM this compound, the senktide concentration-response curve was also shifted rightward, yielding an EC₅₀ of 140 nM and an apparent pKʙ for this compound of 7.7. nih.gov Application of 100 nM this compound alone had no significant effect on baseline neuronal firing in the SNpc. nih.gov
These findings indicate that this compound effectively blocks the excitatory effects of NK₃ receptor agonists on neuronal activity in key brain regions known to be involved in the modulation of neurotransmission. wikipedia.orgtocris.comnih.gov The NK₃ receptor's role in modulating the activity and release of neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) is consistent with this compound's observed effects on monoaminergic systems in in vivo studies in guinea pigs, where it increased extracellular dopamine and norepinephrine in the medial prefrontal cortex and attenuated increases in nucleus accumbens dopamine levels induced by haloperidol. wikipedia.orgguidetopharmacology.orgzhanggroup.org Activation of NK₃ receptors has also been shown to increase the efflux/release of acetylcholine (B1216132) in certain brain areas. citeab.com
The data below summarize the effects of this compound on agonist-induced neuronal firing in guinea pig brain slices:
| Brain Region | Agonist | This compound Concentration (nM) | Agonist EC₅₀ (nM) | Apparent pKʙ for this compound |
| Medial Habenula (mHb) | Neurokinin B | 0 | 91 | - |
| Medial Habenula (mHb) | Neurokinin B | 100 | 788 | 7.9 |
| Substantia Nigra pars Compacta (SNpc) | Senktide | 0 | 26 | - |
| Substantia Nigra pars Compacta (SNpc) | Senktide | 100 | 140 | 7.7 |
This compound's selective antagonism of NK₃ receptors and its ability to modulate neuronal firing in brain regions involved in monoaminergic and cholinergic signaling highlight its mechanism of action at the cellular level. wikipedia.orgtocris.comciteab.com
Preclinical Pharmacological Investigations of Talnetant
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining Talnetant's interaction with the NK3 receptor and its selectivity profile. These investigations have utilized isolated tissue preparations and various cellular assay systems to assess receptor binding and functional activity nih.govcaymanchem.cominvivochem.comwikipedia.orguni.luwikipedia.org.
Effects on Isolated Smooth Muscle Preparations (e.g., Rabbit Iris Sphincter)
This compound (B1681221) has been shown to inhibit contractions induced by the NK3 receptor agonist senktide (B1681736) in isolated rabbit iris sphincter muscle. This effect demonstrates its functional antagonist activity on NK3 receptors in native smooth muscle tissue caymanchem.combiomol.comglpbio.com. The potency of this compound in this preparation has been quantified, with a reported pD2 value of 9.1 caymanchem.combiomol.com. Furthermore, this compound (0.5-2 mg/kg iv) has been observed to inhibit miosis caused by senktide in conscious rabbits in a dose-dependent manner, with an ED50 of 0.44 mg/kg invivochem.commedchemexpress.commedchemexpress.com.
Cellular Assay Systems for Receptor Functionality
Cellular assay systems have been widely used to characterize this compound's interaction with recombinant human NK3 receptors. This compound exhibits high affinity for recombinant human NK3 receptors, with a reported Ki value of 1.4 nM in CHO cells expressing the human NK3 receptor invivochem.comglpbio.commedchemexpress.commedchemexpress.comapexbt.com. Selectivity studies have demonstrated that this compound is approximately 100-fold more selective for the human NK3 receptor compared to the human NK2 receptor, and shows no significant affinity for the human NK1 receptor at concentrations up to 100 µM invivochem.comglpbio.commedchemexpress.commedchemexpress.comapexbt.com.
Functionally, this compound acts as a potent antagonist of the human NK3 receptor in cellular assays. It has been shown to reverse neurokinin B (NKB)-induced calcium mobilization in CHO cells stably expressing the human NK3 receptor invivochem.comglpbio.com. In HEK293 cells expressing human NK3 receptors, this compound inhibits calcium mobilization induced by NKB with an IC50 of 16.6 nM caymanchem.combiomol.com. Additionally, this compound (0.1–1 μM) has the ability to decrease the build-up of NKB-induced inositol (B14025) phosphate (B84403) (IP) in human NK3 receptor-expressing U-2OS cells invivochem.comglpbio.commedchemexpress.com. The apparent pA2 value for this compound in blocking NKB-stimulated increases in intracellular calcium in HEK293 cells was reported as 8.22 researchgate.net.
The following table summarizes key in vitro binding and functional data for this compound:
| Assay Type | Target Receptor | Species/Cell Line | Parameter (Ki, IC50, pA2, pD2) | Value | Reference |
| Radioligand Binding | hNK3 | CHO cells | Ki | 1.4 nM | invivochem.commedchemexpress.commedchemexpress.comapexbt.com |
| Radioligand Binding | hNK2 | CHO cells | Ki | 144 nM | caymanchem.combiomol.com |
| Radioligand Binding | hNK1 | CHO cells | Ki | >100,000 nM (>100 µM) | caymanchem.combiomol.comapexbt.com |
| Radioligand Binding | gpNK3 | Guinea pig brain tissue | pKi | 8.5 | nih.govglpbio.comapexbt.com |
| Functional Assay (Calcium Mobilization) | hNK3 | HEK293 cells | IC50 | 16.6 nM | caymanchem.combiomol.com |
| Functional Assay (Calcium Mobilization) | hNK3 | CHO cells | Reversal of NKB-induced Ca2+ | Potent functional antagonist | invivochem.comglpbio.com |
| Functional Assay (Inositol Phosphate Accumulation) | hNK3 | U-2OS cells | Decrease in NKB-induced IP | 0.1–1 μM effective | invivochem.comglpbio.commedchemexpress.com |
| Functional Assay (Smooth Muscle Contraction) | gpNK3 (Iris Sphincter) | Rabbit isolated tissue | pD2 | 9.1 | caymanchem.combiomol.com |
In Vivo Behavioral and Neurochemical Studies (Non-Human Models)
In vivo studies using non-human models have been conducted to investigate the effects of this compound on behavior and neurochemistry, particularly focusing on its interaction with the NK3 receptor system and its influence on monoaminergic neurotransmission nih.govcaymanchem.cominvivochem.comwikipedia.orguni.luchemicalprobes.org.
Modulation of Agonist-Induced Stereotypic Behaviors (e.g., Rodent Head Shakes, Tail Whips, Wet Dog Shakes)
This compound has been shown to attenuate stereotypic behaviors induced by NK3 receptor agonists in rodents. In mice, this compound (5-20 mg/kg) reduces senktide-induced head shakes and tail whips caymanchem.combiomol.com. In guinea pigs, this compound (3-30 mg/kg i.p.) significantly attenuated senktide-induced "wet dog shake" behaviors in a dose-dependent manner nih.govglpbio.commedchemexpress.commedchemexpress.com. A dose of 30 mg/kg i.p. showed a significant attenuation of wet dog shake behavior from 31.1 to 16.7 medchemexpress.commedchemexpress.com. The senktide-induced tail whip response in mice is considered a reliable assay for quantifying the in vivo activity of NK3 antagonists and has been shown to be dependent on NK3-mediated activation, being attenuated by selective NK3 antagonists like this compound researchgate.net.
Influence on Monoaminergic Neurotransmission in Specific Brain Regions
Studies have investigated this compound's impact on monoaminergic systems, particularly dopamine (B1211576) and norepinephrine (B1679862), in specific brain areas. This compound is able to modulate dopaminergic and noradrenergic neurotransmission researchgate.net.
Extracellular Dopamine Dynamics
In vivo microdialysis studies have demonstrated that acute administration of this compound (30 mg/kg i.p.) produced significant increases in extracellular dopamine and norepinephrine in the medial prefrontal cortex of freely moving guinea pigs nih.govresearchgate.netglpbio.commedchemexpress.commedchemexpress.comresearchgate.netnih.govnih.gov. At this dose, extracellular dopamine levels were significantly increased to 238% and norepinephrine levels to 227.1%, without affecting serotonin (B10506) levels medchemexpress.commedchemexpress.com. This compound has also been shown to attenuate haloperidol-induced increases in nucleus accumbens dopamine levels in guinea pigs nih.govcaymanchem.combiomol.comglpbio.commedchemexpress.commedchemexpress.com. These findings suggest that this compound can modulate mesolimbic and mesocortical dopaminergic neurotransmission nih.gov.
Extracellular Norepinephrine Dynamics
Preclinical studies using microdialysis have investigated the effects of this compound on extracellular norepinephrine levels in the brain. Acute administration of this compound (30 mg/kg i.p.) in freely moving guinea pigs produced significant increases in extracellular norepinephrine in the medial prefrontal cortex nih.govcaymanchem.commedchemexpress.com. This suggests that NK3 receptor blockade by this compound can modulate noradrenergic neurotransmission in specific brain regions nih.govguidetopharmacology.orgresearchgate.net. The activation of the NK3 receptor is known to stimulate the noradrenergic system, augmenting noradrenaline levels researchgate.net. Therefore, antagonizing this receptor with this compound can influence norepinephrine dynamics.
Effects on Neurophysiological Responses (e.g., Neuronal Firing Patterns)
This compound has been shown to affect neuronal firing patterns in specific brain areas where NK3 receptors are present. In guinea pig brain slices, this compound competitively antagonized neurokinin B (NKB)-induced increases in neuronal firing in the medial habenula nih.govptgcn.com. It also antagonized senktide-induced increases in neuronal firing in the substantia nigra pars compacta nih.govptgcn.com. These effects were observed at concentrations such as 100 nM, where this compound shifted the concentration-response curves of the agonists to the right without diminishing maximal efficacy, indicative of competitive antagonism at native NK3 receptors nih.govresearchgate.net. For instance, in the medial habenula, the EC50 for NKB shifted from 91 nM under control conditions to 788 nM in the presence of 100 nM this compound, yielding an apparent pKB of 7.9 researchgate.net. In the substantia nigra pars compacta, the EC50 for senktide shifted from 26 nM to 140 nM with 100 nM this compound, resulting in an apparent pKB of 7.4-7.7 nih.govresearchgate.net. Application of 100 nM this compound alone did not significantly affect baseline neuronal firing in the substantia nigra pars compacta researchgate.net.
Table 1: Effects of this compound on Neuronal Firing in Guinea Pig Brain Slices
| Brain Region | Agonist | Control EC50 (nM) | This compound (100 nM) EC50 (nM) | Apparent pKB |
| Medial Habenula | NKB | 91 | 788 | 7.9 |
| Substantia Nigra pars compacta | Senktide | 26 | 140 | 7.4-7.7 |
Investigation of Receptor Modulation in Defined Neural Circuits
NK3 receptors are predominantly expressed in the central nervous system, with notable concentrations in forebrain and basal ganglia structures nih.govtandfonline.comresearchgate.net7tmantibodies.com. Their distribution, coupled with their modulatory influence on monoaminergic neurotransmission, has led to investigations into their role in various neural circuits nih.govguidetopharmacology.org. This compound, as a selective NK3 receptor antagonist, has been used to probe the function of these receptors in defined neural circuits. Studies have shown that NK3 receptors can modulate the activity and release of neurotransmitters such as dopamine and norepinephrine guidetopharmacology.org7tmantibodies.com. By blocking NK3 receptors, this compound can influence these circuits. For example, in the context of gastrointestinal function, this compound has been shown to affect neural circuits involved in the regulation of intestinal secretion. In rat small intestine, this compound reduced the sustained component of the transmucosal potential difference response to distension, indicating an involvement of NK3 receptors in this reflex, likely through effects on secretomotor neurons physiology.org. While the precise neural circuits modulated by this compound are complex and involve interactions with various neurotransmitter systems, its activity as a selective NK3 antagonist allows for the investigation of the specific roles of NK3 receptors within these circuits guidetopharmacology.orgresearchgate.netresearchgate.net.
Structure Activity Relationships and Chemical Analogs of Talnetant
Medicinal Chemistry Development of Talnetant (B1681221) Scaffolds
The medicinal chemistry journey leading to this compound involved the evolution from earlier tachykinin receptor antagonists, particularly those targeting the NK1 receptor, to compounds with improved selectivity for the NK3 receptor. kyoto-u.ac.jp
Evolution from Precursor Antagonists (e.g., NK1R Antagonists)
The quinoline (B57606) core motif found in this compound was initially identified through SAR studies of NK1 receptor antagonists. kyoto-u.ac.jp Research into tachykinin receptors, including NK1, NK2, and NK3, has been ongoing for decades, with efforts initially focused on peptide ligands and later shifting to the development of non-peptide antagonists with better pharmacokinetic properties. mdpi.comwikipedia.orgresearchgate.netnih.govacs.org The discovery of non-peptide NK1 receptor antagonists like CP-96,345 in the early 1990s marked a significant turning point in the field of tachykinin receptor research. researchgate.net This historical context of developing non-peptide antagonists for other neurokinin receptors provided a foundation for the subsequent development of selective NK3 receptor antagonists like this compound. kyoto-u.ac.jpnih.gov
Optimization for Neurokinin 3 Receptor Affinity and Selectivity
Following the identification of the quinoline core, medicinal chemistry efforts focused on optimizing this scaffold to enhance binding affinity and selectivity specifically for the NK3 receptor. kyoto-u.ac.jp this compound (also known as SB 223412) was developed as a second-class non-peptide NK3 receptor antagonist, demonstrating greater potency and selectivity compared to earlier NK3 antagonists such as osanetant. kyoto-u.ac.jp this compound exhibits a high binding affinity for the human NK3 receptor, with a Ki value of 1.4 nM in hNK-3-CHO cells. invivochem.commedchemexpress.com Selectivity studies have shown that this compound is approximately 100-fold selective for the human NK3 receptor over the human NK2 receptor and shows no significant affinity for the human NK1 receptor at concentrations up to 100 µM. invivochem.commedchemexpress.com This optimization process involved systematic structural modifications to the quinoline scaffold and its attached groups to achieve the desired pharmacological profile. kyoto-u.ac.jpebi.ac.uk
Design and Evaluation of this compound Derivatives
The design and evaluation of this compound derivatives have been driven by various objectives, including improving pharmacological profiles and addressing environmental impact concerns. kyoto-u.ac.jpresearchgate.netbarnesandnoble.com
Introduction of Labile Functional Groups for Environmental Impact Studies
To mitigate the potential environmental persistence of pharmaceuticals, including NK3 receptor antagonists, research has explored the introduction of labile functional groups into drug structures. kyoto-u.ac.jpresearchgate.netnih.govbarnesandnoble.com A structure-activity relationship study on this compound derivatives investigated the incorporation of functional groups designed to facilitate degradation in the natural environment. kyoto-u.ac.jpresearchgate.netnih.govbarnesandnoble.comdrugbank.com For instance, a 3-mercaptoquinoline derivative of this compound was synthesized and evaluated. kyoto-u.ac.jpresearchgate.netnih.gov This derivative demonstrated comparable biological activity to the parent this compound. kyoto-u.ac.jpresearchgate.netnih.gov Crucially, this 3-mercaptoquinoline derivative could be converted into a disulfide or isothiazolone (B3347624) form through air oxidation, and both of these oxidation products showed no significant binding affinity to the NK3 receptor, indicating a potential for environmental inactivation. kyoto-u.ac.jpresearchgate.netnih.gov
Exploration of Structural Modifications for Enhanced Pharmacological Profiles
Beyond environmental considerations, structural modifications of this compound have been explored to enhance its pharmacological properties. This includes efforts to improve central nervous system (CNS) penetration and modulate affinity and selectivity for neurokinin receptors. mdpi.comebi.ac.uk Lead optimization studies starting from this compound and a related compound, SB-222200, led to the identification of new quinoline NK3 antagonists with improved CNS penetration, such as GSK172981. ebi.ac.uk Investigations into related sulfonamide series with reduced lipophilicity also yielded potent NK3 antagonists like GSK256471. ebi.ac.uk These studies highlight how subtle changes in chemical structure can impact properties like brain permeability while maintaining potent NK3 receptor antagonism. ebi.ac.uk Furthermore, this compound's structure has served as a starting point for designing potential multifunctional ligands, such as hybrids combining NK3 antagonism with opioid receptor activity. mdpi.com
Computational Chemistry and Rational Drug Design Approaches
Computational chemistry and rational drug design approaches have played a role in the development and understanding of this compound and related NK3 receptor antagonists. researchgate.netmdpi.comscielo.org.coacs.orgbpums.ac.ir These methods complement experimental medicinal chemistry by providing insights into ligand-receptor interactions and predicting molecular properties. bpums.ac.ir Virtual screening protocols, often based on the structures of known potent antagonists like this compound, have been used to identify potential novel NK3 receptor antagonists from compound databases. researchgate.net Comparative molecular field analysis (CoMFA) models have been employed to predict the activity of new quinoline-type compounds prior to in vitro testing. researchgate.net Molecular docking studies, utilizing 3D models of neurokinin receptors, have been used to guide chemical design and understand the binding interactions of antagonists. mdpi.combpums.ac.iracs.org For example, docking studies have shown that this compound can exhibit pi-pi stacking interactions with specific amino acid residues in the NK3 receptor binding site. mdpi.com In silico analyses, including ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, have been used to compare the pharmacokinetic profiles of this compound and other NK3 receptor antagonists, aiding in the identification of compounds with more favorable drug-like properties. scielo.org.co
Virtual Screening Methodologies Utilizing this compound as a Lead
Virtual screening methodologies have extensively utilized this compound as a lead compound to identify novel NK3 receptor antagonists acs.orgnih.govresearchgate.netresearchgate.netacs.orgacs.org. This approach involves computationally screening large databases of chemical compounds to identify those likely to bind to the target receptor based on the properties of a known active molecule like this compound acs.orgnih.govresearchgate.netacs.org. A common protocol involves similarity analysis, where compounds structurally or electrostatically similar to this compound are prioritized for further evaluation acs.orgnih.govresearchgate.netacs.org.
Studies employing this compound as a query structure in ligand-based virtual screening, utilizing methods such as Rapid Overlay of Chemical Structures (ROCS) for shape comparison and EON for evaluating electrostatic potential similarity, have been conducted biorxiv.org. This computational filtering process has proven effective in identifying novel compounds. For instance, virtual screening efforts using this compound as a lead have successfully identified new NK3 receptor antagonists with nanomolar potency in inhibiting NK3 receptor agonist binding and antagonizing calcium responses acs.orgnih.gov. These findings underscore the utility of leveraging the structural characteristics of this compound in discovering diverse chemical scaffolds with potential NK3 receptor antagonist activity.
Comparative Molecular Field Analysis (CoMFA) in Analogue Design
Comparative Molecular Field Analysis (CoMFA), a 3D quantitative structure-activity relationship (QSAR) method, has been applied in the design and evaluation of this compound analogs and other NK3 receptor antagonists. CoMFA models are used to correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields researchgate.netresearchgate.netnih.gov. By analyzing these field interactions within a defined region around the molecules, CoMFA can provide insights into the structural features that are important for receptor binding and potency.
Studies involving a series of non-peptide NK3 antagonists, including this compound and Osanetant, have utilized CoMFA to build predictive models for their activity researchgate.netresearchgate.net. These models have demonstrated good statistical significance and predictive power, with high cross-validated q² and conventional r² values researchgate.netresearchgate.net. The CoMFA analyses have highlighted the significant contributions of both steric and electrostatic parameters to the molecular activity, with electrostatic interactions often being more influential researchgate.net. Specific regions and functional groups within the antagonist structures, such as certain rings and the amide group, have been identified through CoMFA as playing crucial roles in ligand-receptor interactions researchgate.net. These insights derived from CoMFA studies aid in the rational design of new analogs with potentially improved activity profiles.
Molecular Editing Strategies (e.g., Carbon-to-Nitrogen Transmutation)
Molecular editing strategies, particularly skeletal editing involving single-atom changes, represent a modern approach in medicinal chemistry to modify the core structures of drug molecules acs.org. The replacement of a carbon atom with a nitrogen atom in aromatic rings, known as carbon-to-nitrogen (C-to-N) transmutation, is a significant bioisosteric modification used to tune various molecular properties, including hydrogen bonding, polarity, solubility, and binding affinity acs.orgresearchgate.net.
A notable application of C-to-N transmutation relevant to this compound involves the synthesis of its core structure. A reported method for the direct conversion of quinolines into quinazolines via C-to-N transmutation has been applied to a synthetic intermediate in the preparation of this compound acs.orgdrzinph.comnih.govacs.orgresearchgate.net. This strategy involved the transformation of O-methyl this compound N-oxide into its corresponding quinazoline (B50416) form drzinph.comnih.govacs.org. This specific C-to-N transmutation effectively reshapes the molecular core by replacing a carbon atom in the quinoline scaffold with a nitrogen, contributing to the structural foundation of this compound researchgate.netdrzinph.comnih.gov. Such molecular editing techniques offer efficient routes to generate novel structural variations and explore their impact on biological activity within the context of SAR studies.
Conceptual Therapeutic and Biological Relevance Based on Preclinical Findings
Putative Modulatory Role in Central Nervous System Disorders
The distribution of NK3 receptors within the central nervous system, coupled with their influence on monoaminergic neurotransmission, has led to the hypothesis that NK3 receptor antagonists like Talnetant (B1681221) may hold therapeutic potential for psychiatric and neurological disorders. nih.govresearchgate.net
Basis for Modulation of Dopaminergic Systems in Psychiatric Research
Preclinical studies have provided evidence for this compound's ability to modulate dopaminergic systems, a key area of interest in psychiatric research, particularly concerning conditions like schizophrenia. NK3 receptors are known to modulate the activity of dopamine (B1211576) neurons in brain regions such as the ventral tegmental area and substantia nigra. researchgate.netbioline.org.brchez-alice.fr NK3 receptor agonists have been shown to stimulate dopaminergic neurotransmission, while NK3 receptor antagonists inhibit drug-induced dopaminergic cell firing and dopamine release. researchgate.net
Microdialysis studies in guinea pigs demonstrated that acute administration of this compound led to significant increases in extracellular dopamine and norepinephrine (B1679862) levels in the medial prefrontal cortex. nih.govresearchgate.net Furthermore, this compound attenuated haloperidol-induced increases in dopamine levels in the nucleus accumbens in freely moving guinea pigs. nih.gov These findings suggest that this compound can modulate mesolimbic and mesocortical dopaminergic neurotransmission. nih.gov
The modulatory effects of NK3 receptor antagonists on subcortical and cortical dopamine output are hypothesized to contribute to potential therapeutic benefits in addressing the positive, negative, cognitive, and affective symptoms associated with schizophrenia. researchgate.net
Neurobiological Implications for Affective and Cognitive Processes
Beyond its impact on dopaminergic systems, preclinical investigations into this compound and other NK3 antagonists have explored their potential implications for affective and cognitive processes. The involvement of NK3 receptors in modulating monoaminergic systems, which are implicated in mood and cognition, forms the basis for this research. nih.govresearchgate.nettandfonline.com
While the provided search results primarily highlight the link between NK3 receptors and dopaminergic modulation in the context of psychiatric disorders like schizophrenia, the broader influence of monoaminergic systems on affective and cognitive functions suggests a potential, albeit less directly detailed in these specific results, neurobiological implication for this compound in these domains. Research into NK1 receptor antagonists, which also modulate neuropeptide systems, has explored antidepressant efficacy and effects on emotional arousal related brain regions, suggesting a broader link between tachykinin receptor modulation and affective states. nih.govfrontiersin.orgnih.gov
Potential in Neuroendocrine Regulation
Preclinical research has also shed light on the potential role of this compound in neuroendocrine regulation, particularly concerning the hypothalamic-pituitary-gonadal (HPG) axis.
Influence on Gonadotropin-Releasing Hormone (GnRH) Secretion Pathways
Neurokinin B (NKB) and its cognate receptor, NK3R, play a crucial role in the neuroendocrine regulation of reproduction. tandfonline.comup.ac.zaresearchgate.net NKB-NK3R signaling positively regulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. researchgate.netscielo.org.co This signaling is integral to the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons, which are recognized as the GnRH pulse generator. scielo.org.cotandfonline.commdpi.comnih.gov
NK3 receptor antagonists, by blocking the action of NKB, can influence this pathway. Preclinical data with other NK3 receptor antagonists, such as fezolinetant (B607441), have demonstrated a decrease in LH pulse frequency and a lowering of plasma LH levels without significantly affecting FSH, leading to decreases in the LH-to-FSH ratio. nih.gov While direct preclinical data specifically detailing this compound's influence on GnRH secretion pathways in the provided results are less extensive compared to newer NK3 antagonists, its mechanism as a selective NK3 receptor antagonist suggests a similar potential to modulate this critical neuroendocrine axis. The involvement of NKB-NK3 signaling in the hypothalamic regulation of reproduction in humans supports the relevance of NK3 antagonists in this area. tandfonline.com
Implications for Reproductive Endocrinology Research
The influence of NK3 receptor antagonism on GnRH secretion pathways has significant implications for reproductive endocrinology research. The NKB-NK3R system is a key regulator of the pulsatile release of GnRH, which in turn controls the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. tandfonline.commdpi.com These gonadotropins are essential for gonadal function and the regulation of sex steroid hormones. up.ac.za
Modulating the NKB-NK3R pathway with antagonists like this compound could potentially impact conditions characterized by dysregulation of the HPG axis. For instance, altered signaling in the neuroendocrine circuits regulating fertility is a feature of conditions like polycystic ovary syndrome (PCOS), where patients often exhibit high-frequency LH pulses and an increased LH-to-FSH ratio. nih.gov Preclinical data with NK3R antagonists showing a decrease in LH pulse frequency and LH levels support their potential relevance in addressing such imbalances. nih.gov
Furthermore, the NKB-NK3 system is implicated in the generation of vasomotor symptoms associated with menopause, which are linked to altered KNDy neuron activity triggered by declining estrogen levels. scielo.org.cotandfonline.commdpi.com While newer NK3 antagonists are being specifically developed for this indication, the foundational understanding of the NKB-NK3R system's role in reproductive endocrinology, partly informed by research on earlier compounds like this compound, highlights the broader implications of NK3 antagonism in this field. tandfonline.comunal.edu.co
Role in Visceral and Nociceptive Pathways
Preclinical studies have also investigated the role of this compound in modulating visceral and nociceptive pathways, particularly in the context of conditions like irritable bowel syndrome (IBS). Tachykinins and their receptors, including NK3 receptors, are involved in the regulation of gastrointestinal motility, secretion, and visceral sensitivity. jpp.krakow.pljpp.krakow.pl
In rats, NK3 receptor antagonists have been shown to increase the pain threshold to colorectal distension and reduce stress-induced visceral hypersensitivity. jpp.krakow.pljpp.krakow.pl However, studies specifically with this compound in healthy volunteers did not show a significant effect on rectal compliance or intensity and sensitivity scores in colorectal distension tests. jpp.krakow.pljpp.krakow.pl This suggests a potential difference in the effects observed in animal models compared to healthy human subjects, or that the role of NK3 receptors in visceral nociception may be more complex or context-dependent. jpp.krakow.plnih.gov
Despite some preclinical findings suggesting a role for NK3 receptor antagonists in modulating visceral pain, the translation of these findings to clinical efficacy in conditions like IBS has been challenging. jpp.krakow.plnih.gov
Modulation of Visceral Sensitivity in Animal Models
Studies in animal models have indicated that NK3 receptor antagonists, including this compound, may influence visceral sensitivity. In rats, NK3 receptor antagonists have been shown to increase the pain threshold to colorectal distension and reduce visceral hypersensitivity induced by stress. jpp.krakow.pl this compound, specifically, has demonstrated potential in inhibiting nociception associated with intestinal distension in preclinical studies. mdpi.comresearchgate.net However, it is important to note that findings in animal models have not always translated directly to human studies; a clinical trial with this compound in healthy volunteers showed no significant effect on rectal compliance or sensitivity. jpp.krakow.plphysiology.org
Neurobiological Basis for Pain Research
The neurobiological basis for investigating this compound in pain research stems from the role of tachykinin receptors, including NK3, in pain pathways. scirp.org While the substance P (NK1) system is extensively studied for pain treatment, NK2 and NK3 receptors also play a role in visceral nociception, inflammation, pain memory, and stress responses related to pain. mdpi.comnih.gov NK3 receptors are present in the central nervous system and peripheral tissues, where they exert neuromodulatory activities. guidetopharmacology.orgmdpi.com Activation of the NK3 receptor is believed to modulate the activity and release of neurotransmitters such as dopamine and norepinephrine, which are implicated in pain processing and other CNS functions. nih.govguidetopharmacology.org
Cross-Talk with Other Neurotransmitter Systems
The activity of this compound and its potential therapeutic effects are also understood in the context of its interactions and cross-talk with other neurotransmitter systems.
Interactions with Other Tachykinin Receptors (NK1, NK2)
This compound is characterized by its selectivity for the NK3 receptor. In vitro studies have shown that this compound has a high affinity for human NK3 receptors (with a Ki of 1.4 nM in hNK-3-CHO cells) and demonstrates selectivity over other neurokinin receptors. medchemexpress.combiomol.comnih.gov It is approximately 100-fold more selective for the hNK-3 receptor compared to the hNK-2 receptor and shows negligible affinity for the hNK-1 receptor at concentrations up to 100 µM. invivochem.commedchemexpress.combiomol.commedchemexpress.cn While the primary endogenous ligands for NK1, NK2, and NK3 are Substance P, Neurokinin A, and Neurokinin B, respectively, there can be some degree of cross-reactivity, although with lower affinity. guidetopharmacology.orgjpp.krakow.plresearchgate.net this compound's selectivity for NK3 is a key aspect of its pharmacological profile.
Here is a summary of this compound's affinity for tachykinin receptors:
| Receptor | Affinity (Ki) | Cell Line/System | Reference |
| hNK-3 | 1.4 nM | hNK-3-CHO cells | invivochem.commedchemexpress.commedchemexpress.cn |
| hNK-2 | ~144 nM | CHO cells expressing human receptors | biomol.com |
| hNK-1 | >100,000 nM | CHO cells expressing human receptors | biomol.com |
| hNK-1 | <4 pKi | Recombinant human receptors | nih.gov |
| hNK-2 | 6.6 pKi | Recombinant human receptors | nih.gov |
| hNK-3 | 8.7 pKi | Recombinant human receptors | nih.gov |
| gpNK3 | 8.5 pKi | Guinea pig native tissue binding | nih.gov |
Integration with Opioid Systems in Multifunctional Ligand Design
The interplay between neurokinin and opioid systems in pain modulation has led to the investigation of multifunctional ligands targeting both pathways. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net Despite the significant focus on the Substance P (NK1) system in pain treatment, the potential of combining opioid agonism with NK2 or NK3 antagonism in multifunctional analgesic design has also been explored. mdpi.comnih.gov this compound, as a representative NK3 antagonist, has been considered as a starting scaffold in the design of non-peptidic NK3 ligands for such multifunctional approaches due to its high affinity for human NK3 and demonstrated in vivo activity. mdpi.com The rationale behind this strategy is to potentially achieve enhanced analgesic effects while mitigating the side effects associated with traditional opioid therapy. mdpi.comnih.govfrontiersin.org
Advancements in Neurokinin 3 Receptor Antagonist Research Post Talnetant
Comparison of Talnetant's Preclinical Profile with Subsequent NK3R Antagonists (e.g., Osanetant, Pavinetant, Fezolinetant)
This compound (B1681221), Osanetant, Pavinetant, and Fezolinetant (B607441) represent different stages in the development of NK3 receptor antagonists. This compound and Osanetant were among the first non-peptide NK3 antagonists to reach clinical trials, primarily investigated for central nervous system disorders like schizophrenia. nih.govwikipedia.orgnih.govguidetopharmacology.org Preclinical characterization of this compound revealed high affinity for the human NK3 receptor (pKi 8.7) and selectivity against NK1 (pKi < 4) and NK2 (pKi 6.6) receptors. nih.govresearchgate.net Osanetant was also described as a potent and selective non-peptide NK3 antagonist with higher affinity for human and guinea pig NK3 receptors compared to rat NK3 receptors. nih.govmedchemexpress.cn
Subsequent NK3 antagonists, such as Pavinetant and Fezolinetant, emerged with a focus on different indications, particularly vasomotor symptoms associated with menopause. researchgate.netwikipedia.orgwikipedia.org Fezolinetant, for instance, has demonstrated high affinity for the human NK3 receptor (Ki value of 19.9 to 22.1 nmol/L) and remarkable selectivity, being more than 450-fold higher in binding affinity for NK3 compared to NK1 or NK2 receptors. nih.govdrugbank.comfda.gov This high selectivity is a distinguishing feature when compared to some other NK3 antagonists. tandfonline.com
While direct head-to-head preclinical comparisons across all parameters for this compound, Osanetant, Pavinetant, and Fezolinetant are complex due to varying research periods, methodologies, and primary indications, some distinctions in their preclinical profiles and subsequent clinical trajectories are notable. In silico analyses comparing this compound and Osanetant with newer compounds like Pavinetant and Fezolinetant have suggested that the latter exhibit higher compliance with drug-likeness rules and more suitable physicochemical properties. scielo.org.coresearchgate.net Although ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicology) evaluations showed disparities, no significant difference was consistently reported across all parameters, and pharmacokinetic properties varied irregularly. scielo.org.coresearchgate.net However, fezolinetant has been predicted to have more favorable outcomes based on in silico evaluations, which might contribute to its more successful clinical development for vasomotor symptoms compared to the earlier compounds like this compound and Osanetant, whose clinical trials for schizophrenia were suspended partly due to pharmacokinetic profiles. scielo.org.co
The binding affinities and selectivity profiles for these compounds are key aspects of their preclinical characterization:
Methodological Evolution in Preclinical Assessment of NK3R Antagonists
The preclinical assessment of NK3 receptor antagonists has evolved since the early studies on compounds like this compound and Osanetant. Initial characterization of this compound involved in vitro binding studies using recombinant human NK3 receptors expressed in cell lines (e.g., hNK-3-CHO cells) and native tissue-binding studies in species like guinea pig. medchemexpress.commedchemexpress.comapexbt.comnih.govresearchgate.net Functional assays, such as measuring the inhibition of neurokinin B (NKB)-induced responses in calcium mobilization and phosphoinositol second messenger systems, were also crucial. nih.govresearchgate.net In vivo assessments included evaluating the antagonism of NK3 receptor agonist-induced behaviors in animal models, such as senktide-induced responses in guinea pigs and mice. medchemexpress.comnih.govresearchgate.net Microdialysis studies were employed to investigate the effects of this compound on extracellular dopamine (B1211576) and norepinephrine (B1679862) levels in brain regions. medchemexpress.comnih.govresearchgate.net
With the progression of research and the identification of new potential indications, preclinical methodologies have become more refined and targeted. For instance, the recognition of the role of NK3R in the thermoregulatory center and its involvement in vasomotor symptoms has led to the use of specific animal models relevant to menopause. The understanding of the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal pathway in the hypothalamus has guided in vitro and in vivo studies to assess the impact of NK3 antagonists on this specific circuit. drugbank.comjsafog.com
Furthermore, advancements in computational approaches, such as in silico ADME/T analysis and molecular docking studies, have become more integrated into the preclinical assessment process. scielo.org.coresearchgate.netresearchgate.netmdpi.com These methods allow for the prediction of pharmacokinetic properties, drug-likeness, and potential binding modes, aiding in the selection and optimization of lead compounds before extensive in vivo testing. scielo.org.coresearchgate.net While in silico assessments have limitations, they provide valuable initial insights into the potential behavior of novel NK3 antagonists. scielo.org.co The use of more sophisticated cellular models and functional assays, potentially incorporating techniques to study receptor internalization and downstream signaling pathways in greater detail, also represents an evolution in preclinical assessment methodologies.
Future Directions in Non-Clinical Neurokinin 3 Receptor Target Discovery
Building upon the knowledge gained from the preclinical and clinical experiences with compounds like this compound, Osanetant, Pavinetant, and Fezolinetant, future non-clinical NK3 receptor target discovery is likely to focus on several key areas.
One direction involves exploring novel chemical scaffolds for NK3 antagonism with potentially improved pharmacokinetic profiles, selectivity, and tissue penetration, particularly for indications requiring central nervous system activity. The challenges encountered with earlier compounds highlight the importance of optimizing these properties in the preclinical phase.
Another area of focus is the investigation of NK3 receptor involvement in a wider range of physiological and pathophysiological processes. While initial research centered on CNS disorders and more recently on vasomotor symptoms, the NK3 receptor is known to play roles in other systems, including somatic and visceral sensory integration, cardio-respiratory regulation, and water and electrolyte balance. guidetopharmacology.org Non-clinical studies could delve deeper into these roles to identify new potential therapeutic targets.
Furthermore, research may explore the potential for allosteric modulation of the NK3 receptor as an alternative to orthosteric antagonism. Allosteric modulators can offer different pharmacological profiles, potentially providing greater subtype selectivity or a ceiling effect that could reduce the risk of side effects.
The increasing understanding of the complex interactions between the NK3 receptor and other neurotransmitter systems, as well as its involvement in specific neuronal circuits like the KNDy neurons, will also drive future non-clinical research. This could involve using advanced techniques such as optogenetics, chemogenetics, and sophisticated in vivo imaging to dissect the precise roles of NK3 receptors in specific neural pathways and behaviors.
Q & A
Q. What are the primary pharmacological targets of Talnetant, and how are they experimentally validated?
this compound selectively antagonizes the neurokinin-3 (NK3) receptor, with minimal affinity for NK1 or NK2 receptors. Experimental validation involves radioligand binding assays (e.g., using [³H]-SB-223412) to determine binding affinity (Ki = 1.4 nM for hNK3-CHO cells) and selectivity profiling against related receptors . Functional assays, such as inhibition of NKB-induced intracellular calcium mobilization, further confirm target specificity.
Q. How should researchers design in vivo studies to assess this compound’s CNS effects?
Key considerations include:
- Animal models : Guinea pigs or rodents for neurochemical profiling (e.g., microdialysis to measure dopamine/norepinephrine in prefrontal cortex) .
- Dosing : Intraperitoneal administration (e.g., 10–30 mg/kg) to achieve brain penetration, validated via plasma/brain concentration ratios .
- Controls : Placebo and comparator drugs (e.g., haloperidol or risperidone) to differentiate this compound’s atypical antipsychotic-like effects .
Q. What analytical methods are used to quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is standard. Parameters include:
- Selectivity : Resolution from metabolites (e.g., hydroxylated derivatives).
- Sensitivity : Limit of detection (LOD) < 1 ng/mL in plasma .
- Validation : Cross-referencing with certified reference materials (CRMs) and spike-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical vs. clinical studies?
Discrepancies arise in schizophrenia models (e.g., improved monoaminergic neurotransmission in guinea pigs ) vs. limited clinical efficacy in Phase 2 trials . Methodological strategies include:
- Dose optimization : Human studies (200 mg oral) may underdose compared to preclinical effective concentrations .
- Endpoint selection : Focus on cognitive/negative symptoms (e.g., adaptive tracking) rather than broad psychopathology .
- Species-specific receptor expression : NK3 receptor density/function varies between rodents and humans .
Q. What techniques characterize this compound’s binding interactions with NK3 receptor subtypes?
Site-directed mutagenesis and molecular docking identify critical residues (e.g., Phe262⁶·⁵⁵, Tyr258⁶·⁵¹) for binding. Competitive vs. non-competitive antagonism is assessed via:
- Schild analysis : this compound shifts NKB concentration-response curves rightward without suppressing maximal response, indicating competitive antagonism .
- Radioligand displacement : this compound competes with [³H]-osanetant in HEK293 cells expressing hNK3 receptors .
Q. How can researchers validate this compound’s off-target effects in complex biological systems?
- Broad-spectrum receptor profiling : Screen against GPCR panels (e.g., Eurofins CEREP) at concentrations >100× Ki for NK3 .
- Transcriptomics : RNA-seq of this compound-treated neuronal cultures to identify dysregulated pathways (e.g., dopaminergic vs. serotonergic signaling) .
- Behavioral assays : Compare this compound’s effects in NK3-knockout vs. wild-type models .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple doses (e.g., 10, 30, 100 mg/kg) against controls, adjusting for family-wise error rates .
- Meta-analysis : Pool data from independent studies to assess reproducibility (e.g., effect size heterogeneity) .
Q. How should researchers design clinical trials to evaluate this compound’s adjunctive therapy potential?
- Randomized crossover designs : Minimize inter-subject variability (e.g., 3-way crossover: this compound, placebo, risperidone) .
- Biomarker integration : EEG alpha power or plasma prolactin levels as surrogates for CNS activity .
- Power calculations : Sample size estimation based on pilot data (e.g., 12 subjects for Phase I, 100+ for Phase II) .
Methodological Rigor and Reproducibility
Q. What steps ensure reproducibility in this compound’s neurochemical profiling studies?
- Standardized protocols : Adhere to ARRIVE guidelines for animal studies (e.g., blinding, randomization) .
- Data transparency : Share raw microdialysis datasets via repositories like Figshare or Zenodo .
- Independent validation : Replicate key findings (e.g., DA/NE modulation in hippocampus) across labs .
Q. How can researchers address variability in this compound’s pharmacokinetic parameters across species?
- Allometric scaling : Predict human clearance from preclinical data (e.g., guinea pig vs. rat) .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate brain/plasma partitioning using tools like GastroPlus .
- Population PK : Analyze sparse sampling data from Phase I trials to identify covariates (e.g., CYP3A4 polymorphisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
